molecular formula C10H16ClNO B1433646 2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol hydrochloride CAS No. 1383421-76-8

2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol hydrochloride

Cat. No. B1433646
CAS RN: 1383421-76-8
M. Wt: 201.69 g/mol
InChI Key: COCKKZQGCYUMCY-UHFFFAOYSA-N
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Description

2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol hydrochloride is a chemical compound with the CAS Number: 1383421-76-8 . It has a molecular weight of 201.7 . The compound is in the form of a powder and is stored at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 2- ( (3-methylbenzyl)amino)ethan-1-ol hydrochloride . The InChI code for this compound is 1S/C10H15NO.ClH/c1-9-3-2-4-10 (7-9)8-11-5-6-12;/h2-4,7,11-12H,5-6,8H2,1H3;1H .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Pharmaceutical Research

“2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol hydrochloride” is utilized in pharmaceutical research for the synthesis of potential therapeutic agents. Its structure is amenable to modifications that can lead to the development of new compounds with biological activity. For instance, it can serve as a precursor in the synthesis of molecules designed to interact with central nervous system receptors or as inhibitors for certain enzymes .

Agricultural Chemistry

In the field of agricultural chemistry, this compound could be explored for its potential use in the development of new pesticides or herbicides. Its chemical structure allows for interaction with biological systems, which could be leveraged to control pests or unwanted plant growth in agricultural settings .

Industrial Applications

“2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol hydrochloride” may find industrial applications as an intermediate in the synthesis of dyes, resins, or other polymers. Its reactivity with various agents can be harnessed to produce materials with specific properties required for industrial processes .

Environmental Science

This compound’s role in environmental science could be significant in the study of chemical interactions within ecosystems. It can be used as a tracer or marker to understand the distribution and degradation of similar organic compounds in the environment .

Biochemistry

In biochemistry, “2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol hydrochloride” can be used to study enzyme-substrate interactions, particularly in the context of mimicking or inhibiting natural substrates. It can also be a valuable tool in understanding the structure-activity relationship of biochemical molecules .

Materials Science

The applications in materials science include the use of this compound in the development of novel materials with specific optical or electrical properties. It could be incorporated into the design of new conductive materials or used to modify the surface properties of existing materials to enhance their functionality .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is 'Warning’ . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-[(3-methylphenyl)methylamino]ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-9-3-2-4-10(7-9)8-11-5-6-12;/h2-4,7,11-12H,5-6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCKKZQGCYUMCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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